molecular formula C21H30O2D4 B602719 Allopregnanolone-d4 CAS No. 203805-85-0

Allopregnanolone-d4

Cat. No. B602719
CAS RN: 203805-85-0
M. Wt: 322.53
InChI Key:
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Description

Allopregnanolone, also known as brexanolone, is a naturally occurring neurosteroid produced in the body from the hormone progesterone . It is used as a medication under the brand name Zulresso to treat postpartum depression . It is administered by injection into a vein .


Synthesis Analysis

The synthesis of Allopregnanolone begins with the reduction of the hormone progesterone to 5-Dihydroprogesterone (5-DHP) by the 5-reductase enzymes . The synthesis of this neuroactive steroid occurs in the nervous system and is discussed with respect to physiological and pathological conditions .


Molecular Structure Analysis

Due to its chemical structure, Allopregnanolone presents high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters . It also has a high affinity for the GABA A receptor, the major biological target of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) .


Chemical Reactions Analysis

Allopregnanolone can be quantitated in human plasma using liquid chromatography-differential mobility separation combined with MS/MS detection .


Physical And Chemical Properties Analysis

Allopregnanolone presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug . Therefore, synthetic analogues or a different therapeutic strategy able to increase allopregnanolone levels have been proposed to overcome any pharmacokinetic issues .

Scientific Research Applications

Quantification in Pregnancy

Allopregnanolone-d4 is used in the development and validation of assays for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy . This method allows for simultaneous quantification of blood serum concentrations of allopregnanolone, pregnanolone, epipregnanolone, pregnenolone, progesterone, cortisol, and cortisone in pregnancy for clinical study samples and clinical diagnostics .

Neuromodulation

Neuroactive steroids like Allopregnanolone-d4 are potent neuromodulators that play a critical role in both maternal and fetal health during pregnancy . These stress-responsive compounds are reportedly low in women with perinatal depression and may be associated with poor pregnancy outcomes in animal models .

Treatment of Postpartum Depression

Low allopregnanolone levels during the perinatal period have been linked directly to mood disturbances . In March 2019, a synthetic version of allopregnanolone (brexanolone IV) was approved for the first ever treatment of postpartum depression .

Menstrual Cycle Analysis

Allopregnanolone-d4 is used in the analysis of the trajectories of allopregnanolone and its ratio to progesterone across the six subphases of the menstrual cycle . This research helps in understanding the hormonal changes and their effects on various physiological and psychological aspects in women .

Cancer Research

Allopregnanolone-d4 is also being studied for its role in cancer . The metabolism and mechanisms of action of allopregnanolone are being explored to understand its potential implications in cancer treatment .

Neuroprotection

Allopregnanolone-d4 is known to have neuroprotective properties . It modulates many CNS functions such as memory and cognition in addition to behavioral and emotional effects including anxiety and depression .

Mechanism of Action

Target of Action

Allopregnanolone-d4, a 3α,5α- progesterone metabolite, primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a crucial role in mediating inhibitory effects in the central nervous system .

Mode of Action

Allopregnanolone-d4 acts as a potent allosteric modulator of the GABA A receptor . It enhances the effects of GABA, the major inhibitory neurotransmitter in the mammalian central nervous system . Allopregnanolone-d4’s mechanism of action includes activation of mainly extrasynaptically-expressed GABA A receptors . The GABA A receptor offers two residues for neurosteroid action; one is located between α and β subunits, and the second is a cavity on α subunits .

Biochemical Pathways

The synthesis of Allopregnanolone-d4 depends on progesterone availability in steroidogenic cells . The first rate-limiting step of progesterone synthesis is the transport of cholesterol from the endoplasmic reticulum or the cytoplasm to the outer mitochondrial membrane, and then to the inner mitochondrial membrane . Two enzymes—5α-dihydroprogesterone and 5α-reductase—convert progesterone to allopregnanolone . Based on immunohistochemical studies in rodents, the activity of 5α-reductase is considered the rate-limiting step in the formation of allopregnanolone .

Pharmacokinetics

Pharmacokinetic analyses of intravenous allopregnanolone in rabbit and mouse indicated that peak plasma and brain levels (3-fold brain/plasma ratios) at 5 minutes were sufficient to activate neuroregenerative responses at sub-sedative doses . Slow-release subcutaneous suspension of allopregnanolone displayed a 5-fold brain/plasma ratio at C max at 30 minutes .

Result of Action

Allopregnanolone-d4 has physiological and neuroprotective effects . It induces cell proliferation and migration of neural and glial cells . It also promotes neurodevelopment in different vertebrates like rodents and sheep . Moreover, it has anti-inflammatory effects .

Action Environment

The action of Allopregnanolone-d4 can be influenced by various environmental factors. For instance, the levels of this neuroactive steroid, as well as its effects, are sex-dimorphic, suggesting a possible gender medicine based on this neuroactive steroid for neurological disorders . Allopregnanolone-d4 presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug .

Future Directions

There are new and future directions in neurosteroid therapeutics, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . The hope is that these novel neurosteroid therapeutics will provide fast-acting treatment for these impairing disorders and improve our understanding of the underlying mechanisms of depressive disorders .

properties

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-AGXWJZRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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